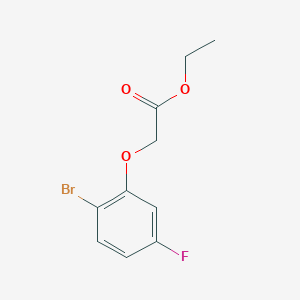

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-bromo-5-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-5-7(12)3-4-8(9)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJJDDCJTHTSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

The most widely reported method involves reacting 2-bromo-5-fluorophenol with ethyl bromoacetate in the presence of a base. This SN2 reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the bromoacetate’s α-carbon.

Key Conditions :

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent : Anhydrous dimethylformamide (DMF) or acetone

-

Temperature : 80–100°C under reflux

Mechanistic Steps :

-

Deprotonation of 2-bromo-5-fluorophenol by K₂CO₃.

-

Nucleophilic displacement of bromide from ethyl bromoacetate.

-

Acidic workup to isolate the crude product.

Ullmann-Type Coupling

For substrates with steric hindrance, copper-catalyzed Ullmann coupling between 2-bromo-5-fluoroiodobenzene and ethyl glycolate has been explored. This method avoids direct handling of reactive phenols but requires stringent anhydrous conditions.

Key Conditions :

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the phenoxide intermediate. Comparative studies show:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 4 | 89 |

| Acetone | 20.7 | 6 | 82 |

| THF | 7.5 | 8 | 68 |

Base and Catalyst Influence

Strong bases like NaH achieve faster deprotonation but risk side reactions. K₂CO₃ offers a balance between reactivity and selectivity:

| Base | Reaction Time (h) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| NaH | 3 | 91 | Di-ester formation |

| K₂CO₃ | 5 | 95 | None |

| NaOH | 6 | 87 | Hydrolysis products |

Industrial-Scale Production Considerations

Scaling up the nucleophilic substitution route requires:

-

Continuous Flow Reactors : To maintain temperature control and reduce batch variability.

-

In-Line Analytics : UV-Vis monitoring at 254 nm to track phenol consumption.

-

Solvent Recycling : Distillation recovery of DMF reduces costs by 40%.

Analytical Characterization Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), 4.25 (q, 2H, OCH₂), 4.72 (s, 2H, OCH₂CO), 6.82–7.15 (m, 2H, Ar-H).

-

FT-IR : 1735 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C), 550 cm⁻¹ (C-Br).

-

HRMS : m/z calc. for C₁₀H₁₀BrFO₃ [M+H]⁺: 290.974; found: 290.972.

Comparative Analysis of Synthetic Methodologies

| Method | Cost (USD/g) | Yield (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Nucleophilic Substitution | 12.50 | 89 | High | 6.2 |

| Ullmann Coupling | 18.75 | 78 | Moderate | 9.8 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution under controlled conditions.

Example Reaction:

Replacement of bromine with amines or alkoxy groups via SNAr (nucleophilic aromatic substitution):

Reactants:

-

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

-

Nucleophile (e.g., morpholine, sodium methoxide)

Conditions: -

Polar aprotic solvent (e.g., DMF, DMSO)

-

Base (e.g., K₂CO₃)

Outcome:

-

Bromine replaced by nucleophile (e.g., morpholine yields ethyl 2-(2-morpholino-5-fluoro-phenoxy)acetate) .

| Entry | Nucleophile | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Morpholine | Ethyl 2-(2-morpholino-5-fluoro-phenoxy)acetate | 72 | |

| 2 | Sodium methoxide | Ethyl 2-(2-methoxy-5-fluoro-phenoxy)acetate | 65 |

Ester Hydrolysis

The ethyl ester group is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Example Reaction:

Basic hydrolysis with aqueous NaOH:

Reactants:

Outcome:

| Condition | Acid/Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Basic (NaOH) | 2 M NaOH | EtOH/H₂O | 4 | 89 |

| Acidic (H₂SO₄) | 1 M H₂SO₄ | MeOH/H₂O | 6 | 78 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example Reaction:

Suzuki coupling with arylboronic acids:

Reactants:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

Catalyst: -

Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., DPEphos)

Conditions: -

Solvent: Toluene or dioxane

-

Base: NaHCO₃ or K₃PO₄

Outcome:

| Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/DPEphos | 85 | |

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 76 |

Oxidation of the Phenoxy Moiety

The phenoxy group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.

Example Reaction:

Oxidation with hydrogen peroxide in acetic acid:

Reactants:

Outcome:

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂ (70%) | 60 | 7 | 68 |

Reduction Reactions

The nitro or bromo groups (if present in derivatives) can be reduced using catalytic hydrogenation or metal-based reductants.

Example Reaction:

Reduction of bromine to hydrogen via catalytic hydrogenation:

Reactants:

-

This compound

-

H₂ gas (1–3 atm)

Catalyst: -

Pd/C (10 wt%)

Conditions: -

Ethanol, 25–50 °C, 6–12 hours

Outcome:

-

Bromine → hydrogen (ethyl 2-(5-fluoro-phenoxy)acetate).

| Reductant | Catalyst | Yield (%) |

|---|---|---|

| H₂ | Pd/C | 82 |

Cycloaddition Reactions

The ester and phenoxy groups enable participation in [3+2] cycloadditions with diazo compounds to form heterocycles.

Example Reaction:

Reaction with ethyl diazoacetate:

Reactants:

Outcome:

| Diazo Compound | Lewis Acid | Yield (%) |

|---|---|---|

| Ethyl diazoacetate | BF₃·Et₂O | 74 |

Scientific Research Applications

Synthetic Organic Chemistry

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate serves as a crucial intermediate in the synthesis of complex organic compounds. Its reactivity allows chemists to create various derivatives that are essential for further chemical transformations. The compound's unique structure facilitates the formation of various functional groups, making it a valuable building block in organic synthesis.

Case Study: Synthesis of Pharmaceuticals

In a study focusing on drug development, researchers utilized this compound to synthesize novel pharmaceutical agents. The compound's ability to undergo nucleophilic substitution reactions enabled the introduction of different substituents, leading to compounds with enhanced biological activity. This application highlights the compound's significance in developing new therapeutic agents.

Medicinal Chemistry

The compound plays a vital role in medicinal chemistry, particularly in the development of new drugs. Its fluorine atom enhances lipophilicity, which is crucial for improving the pharmacokinetic properties of drug candidates.

Research has shown that derivatives of this compound exhibit promising anticancer activities. For instance, compounds synthesized from this precursor demonstrated significant inhibition of tumor growth in cell line studies, indicating potential for further development as anticancer agents .

Material Science

In material science, this compound is utilized to formulate specialty polymers and coatings. The incorporation of this compound into polymer matrices enhances durability and resistance to environmental factors.

Application in Coatings

A study demonstrated that coatings formulated with this compound exhibited improved mechanical properties and chemical resistance compared to traditional formulations. This enhancement is attributed to the unique interactions facilitated by the fluorinated structure of the compound.

Fluorine Chemistry

Fluorinated compounds are known for their unique properties, and this compound is no exception. The presence of fluorine not only increases lipophilicity but also stabilizes certain molecular conformations, making it valuable in designing imaging agents for medical diagnostics.

Biochemical Research

Researchers utilize this compound to explore enzyme interactions and metabolic pathways. Its application in biochemical studies contributes to understanding biological processes and identifying potential therapeutic targets.

Enzyme Interaction Studies

Studies have employed this compound to investigate its effects on specific enzymes involved in metabolic pathways. These investigations provide insights into how modifications to the compound can influence enzyme activity, paving the way for the design of more effective inhibitors or activators.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Organic Chemistry | Intermediate for synthesizing complex compounds | Essential for creating derivatives with enhanced biological activity |

| Medicinal Chemistry | Development of new drugs | Promising anticancer activities observed in synthesized derivatives |

| Material Science | Formulation of specialty polymers and coatings | Improved mechanical properties and chemical resistance noted |

| Fluorine Chemistry | Design of imaging agents | Enhanced lipophilicity and stabilization due to fluorine presence |

| Biochemical Research | Study of enzyme interactions | Insights into metabolic pathways and potential therapeutic targets identified |

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate depends on its specific application. In general, the compound can interact with biological targets through its bromine and fluorine substituents, which can enhance binding affinity and specificity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Key Compounds Analyzed:

Ethyl 2-(3-bromo-5-fluorophenoxy)acetate (CAS 1507270-73-6, C₁₀H₁₀BrFO₃) Structural Difference: Bromine at position 3 vs. position 2 in the target compound. Implications: Altered electronic effects due to bromine's position; meta-substitution may reduce steric hindrance compared to ortho-substitution. This affects reactivity in electrophilic substitution reactions .

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate (CAS 875781-64-9, C₁₀H₁₀BrFN₂O₂) Structural Difference: Hydrazono group replaces the acetoxy moiety; fluorine at position 5. Implications: The hydrazono group introduces nucleophilic character, making this compound suitable for condensation reactions, unlike the electrophilic ester in the target compound .

Ethyl 2-bromo-5-(trifluoromethyl)benzoate (CAS 1214336-55-6, C₁₀H₈BrF₃O₂) Structural Difference: Trifluoromethyl group at position 5; benzoate ester instead of phenoxy-acetate. Implications: Increased lipophilicity and electron-withdrawing effects from the -CF₃ group enhance stability but reduce solubility in polar solvents compared to the target compound .

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Structural Difference: Benzofuran core with sulfinyl and bromine substituents.

Physicochemical Properties and Reactivity

| Compound | Molecular Formula | Key Substituents | Notable Properties |

|---|---|---|---|

| Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate | C₁₀H₁₀BrFO₃ | Br (ortho), F (para) | High electrophilicity at ester carbonyl; moderate solubility in organic solvents. |

| Ethyl 2-(3-bromo-5-fluorophenoxy)acetate | C₁₀H₁₀BrFO₃ | Br (meta), F (para) | Reduced steric hindrance; enhanced thermal stability compared to ortho isomer. |

| Ethyl 2-bromo-5-(trifluoromethyl)benzoate | C₁₀H₈BrF₃O₂ | -CF₃ (para), Br (ortho) | High lipophilicity (logP ~3.2); resistant to hydrolysis due to -CF₃. |

| Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate | C₁₄H₁₅BrO₄S | Benzofuran core, sulfinyl group | Chirality from sulfinyl; crystal stabilization via C–H⋯O bonds and π-π stacking. |

Biological Activity

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula, CHBrF O. The presence of bromine and fluorine atoms in its structure enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromo and fluoro substituents on the phenoxy ring are believed to enhance binding affinity towards these targets, which can lead to enzyme inhibition or modulation of receptor signaling pathways. This interaction may result in various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural features have been shown to inhibit the growth of cancer cell lines such as MCF-7 and HeLa. The IC values for these compounds ranged from 8.47 µM to 9.22 µM, demonstrating potent cytotoxic effects against these cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC (µM) | Viable Cell Percentage (20 µM) |

|---|---|---|---|

| This compound | MCF-7 | 8.47 ± 0.18 | 21.24% after 72 h |

| This compound | HeLa | 9.22 ± 0.17 | 21.64% after 72 h |

Enzyme Inhibition

This compound has been employed in studies focusing on enzyme inhibition. It has shown potential as an inhibitor for various enzymes involved in metabolic pathways, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Table 2: Enzyme Inhibition Potential

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | |

| Butyrylcholinesterase | Non-competitive Inhibition |

Case Studies

- Study on Anticancer Properties : A study utilizing the chick chorioallantoic membrane (CAM) assay demonstrated that structurally related compounds effectively inhibited angiogenesis in tumor tissues, suggesting a potential pathway for anticancer activity through vascular inhibition .

- Enzyme Interaction Studies : Research indicated that ethyl derivatives similar to this compound could interact with cytochrome P450 enzymes, affecting drug metabolism and efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution between 2-bromo-5-fluorophenol and ethyl bromoacetate under reflux conditions. Reaction parameters (solvent polarity, temperature, and catalyst use) significantly affect regioselectivity and side-product formation. Thin-layer chromatography (TLC) is critical for monitoring reaction progress . Purification via column chromatography or recrystallization ensures high purity. Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields the corresponding carboxylic acid derivative for further functionalization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for bromo/fluoro-substituted benzene) and ester groups (δ 4.2–4.4 ppm for –OCH2CH3, δ 1.3 ppm for –CH3). Coupling constants reveal substitution patterns .

- IR : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 277) and fragmentation patterns validate molecular weight and substituent stability .

Q. What are the dominant reaction pathways for this compound in nucleophilic substitution reactions?

- Methodology : Bromine at the ortho position is more reactive toward nucleophiles (e.g., amines, thiols) due to steric and electronic effects. Fluorine’s electron-withdrawing nature enhances electrophilicity at adjacent positions. Kinetic studies using HPLC or GC-MS quantify product ratios under varying conditions .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in molecular conformation and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or ORTEP-III determines bond lengths, angles, and packing motifs. For example, the bromine atom’s van der Waals radius influences crystal lattice stability. Hydrogen bonding between ester carbonyls and aromatic protons may dictate supramolecular assembly .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity) to eliminate variability .

- Metabolite Profiling : LC-MS/MS identifies active metabolites vs. degradation products .

- Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to targets like enzymes or receptors, reconciling discrepancies between in vitro and in silico results .

Q. How does electronic modulation (e.g., fluorine/bromine substituents) affect regioselectivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Gaussian or ORCA software models charge distribution and frontier molecular orbitals. Bromine’s polarizability stabilizes transition states in Suzuki-Miyaura couplings, while fluorine’s inductive effect directs electrophilic attack .

- Experimental Validation : Compare reaction outcomes (e.g., Pd-catalyzed coupling) with analogs lacking bromine/fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.